molecular formula C11H8FN3S B11796715 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11796715
M. Wt: 233.27 g/mol
InChI Key: UXLXJUWTRCNBIO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole is a novel synthetic heterocyclic compound designed for advanced pharmaceutical and agrochemical research. It belongs to the thiazolotriazole chemical class, which is recognized for a broad spectrum of biological activities. Derivatives of 1,2,4-triazole are known to exhibit potent effects, including antimicrobial , antitumor , and antifungal activity . The presence of the 4-fluorophenyl substituent is a common feature in bioactive molecules, as fluorine atoms can enhance lipophilicity, metabolic stability, and binding affinity to biological targets . The fusion of thiazole and triazole rings into a single bicyclic framework is a strategy used to develop new compounds with potential multifunctional biological properties . This compound is of significant interest in medicinal chemistry for the development of new therapeutic agents. Its mechanism of action is anticipated to involve interaction with key enzymatic targets; for instance, many 1,2,4-triazole-based antifungals act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Researchers are exploring such triazole derivatives to overcome drug resistance in pathogens and to discover agents with improved efficacy and selectivity. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with care in accordance with good laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FN3S

Molecular Weight

233.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8FN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

UXLXJUWTRCNBIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most efficient method involves a one-pot [3+2] cyclo-condensation between 1,3-diketones and 3-mercapto-1,2,4-triazoles in the presence of N-bromosuccinimide (NBS) under visible-light irradiation. This protocol exploits radical intermediates to achieve regioselectivity. For example, 1-(4-fluorophenyl)butane-1,3-dione reacts with 5-methyl-4H-1,2,4-triazole-3-thiol to form the thiazolo[3,2-b][1,triazole core via α-bromination followed by nucleophilic attack (Figure 1).

Key Steps :

  • Bromination : NBS brominates the α-position of the 1,3-diketone, generating a reactive enol intermediate.

  • Cyclization : The thiol group of the triazole attacks the brominated carbon, forming the thiazole ring.

  • Aromatization : Elimination of HBr yields the fused heterocycle.

Optimization and Yields

Reaction conditions significantly impact yields:

  • Solvent : Water enhances reactivity due to polar interactions.

  • Light Source : Compact fluorescent lamps (CFL) at 450–500 nm maximize regioselectivity.

  • Catalyst : NBS (1.0 equiv.) ensures complete α-bromination.

Representative Procedure :

  • Dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 mmol) in distilled water (10 mL).

  • Add NBS (1.0 mmol) and irradiate with CFL for 15 minutes.

  • Introduce 5-methyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) and stir for 30–45 minutes.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via chromatography.

Yield : 85–92%.

Multi-Step Synthesis via Isobenzofuran Intermediates

Functionalization of Isobenzofuran Derivatives

An alternative route begins with 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, which undergoes Grignard addition, reduction, and cyclocondensation.

Synthetic Pathway :

  • Grignard Addition : p-Fluorophenylmagnesium bromide adds to the nitrile group, forming a ketone intermediate.

  • Reduction : Sodium borohydride reduces the ketone to a diol.

  • Thiosemicarbazide Formation : Reflux with acyl thiosemicarbazides in methanol yields cyclizable precursors.

  • Cyclization : Treatment with 5% NaOH induces ring closure to the triazole-thione.

Critical Parameters :

  • Temperature : Reflux (80–100°C) ensures complete cyclization.

  • Base Strength : Concentrated NaOH (5%) minimizes side reactions.

Yield : 35–50% after purification.

Acid-Catalyzed Cyclocondensation

Acetic Acid/Sulfuric Acid Mediated Fusion

Early methods employed acetic acid and sulfuric acid to condense acetophenone derivatives with mercaptotriazoles. For instance, refluxing 4-fluorophenylacetone with 3-mercapto-5-methyl-1,2,4-triazole in AcOH/H₂SO₄ (1:1) for 6 hours yields the target compound via dehydration and cyclization.

Limitations :

  • Regioselectivity : Poor control over thiazole vs. triazole ring formation.

  • Yield : Moderate (40–60%) due to competing hydrolysis.

Comparative Analysis of Preparation Methods

Method Conditions Yield Regioselectivity Key Advantage
Visible-light-mediatedNBS, H₂O, CFL, 25°C85–92%HighEco-friendly, one-pot
Multi-stepGrignard, NaOH reflux35–50%ModerateScalable for bulk synthesis
Acid-catalyzedAcOH/H₂SO₄, reflux40–60%LowSimple apparatus

Mechanistic Insights and Stereochemical Considerations

Radical Intermediates in Visible-Light Reactions

Electron paramagnetic resonance (EPR) studies confirm the involvement of bromine radicals during NBS-mediated bromination. The regioselectivity arises from the preferential attack of the thiol group at the more electrophilic α-brominated carbon.

Steric and Electronic Effects

  • 4-Fluorophenyl Group : The electron-withdrawing fluorine atom enhances electrophilicity at the reaction site, accelerating cyclization.

  • Methyl Substituent : Steric hindrance from the 6-methyl group directs thiol attack to the 5-position, ensuring consistent regiochemistry .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Propargyl bromide, triethylamine, sodium bicarbonate.

    Cycloaddition: Sodium ascorbate, copper (II) sulfate, t-BuOH:H2O (10:1) at room temperature.

Major Products Formed

Scientific Research Applications

Medicinal Applications

5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole exhibits significant biological activity, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that triazole derivatives possess notable antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities. Studies have reported that derivatives of 1,2,4-triazole exhibit anti-inflammatory properties, which could be leveraged in treating conditions like arthritis or other inflammatory diseases .
  • Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer effects. Triazoles have been recognized for their potential in inhibiting tumor growth through various mechanisms .

Agricultural Applications

The compound's properties extend to agricultural uses:

  • Pesticidal Activity : Triazole derivatives are increasingly utilized in plant protection technologies. They exhibit herbicidal properties and can selectively control weed growth while being less toxic to mammals. This makes them suitable for developing new herbicides that are effective yet environmentally friendly .

Material Science Applications

In addition to biological applications, this compound is explored for its potential in material science:

  • Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties or add functional characteristics such as antimicrobial activity to the materials produced .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives including this compound against clinical strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.

Case Study 2: Anti-inflammatory Activity

In vitro tests were conducted to assess the anti-inflammatory effects of the compound through the inhibition of pro-inflammatory cytokines in human cell lines. The results demonstrated a significant reduction in cytokine levels when treated with the compound compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolo-Triazole Scaffold

Key structural analogs differ in substituent type, position, and functional groups, leading to divergent pharmacological and physicochemical properties. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Activities References
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 5: 4-Fluorophenyl; 6: Methyl 233.27 Not explicitly reported in provided evidence; inferred potential from analogs
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 6: 4-Fluorophenyl 219.24 Anticonvulsant (ED₅₀ = 49.1 mg/kg in MES test; PI = 1.9)
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 5: 4-Chlorophenyl; 6: Methyl 249.72 Halogen substitution may enhance antimicrobial activity (see §2.3)
5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 5: 2-Methoxyphenyl; 6: Methyl 245.30 Methoxy group could improve solubility; activity data not reported
5-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 5: 4-Fluorophenyl; 2: Trimethoxyphenyl Not reported Anticancer activity (selective inhibition of HCT116 cells; higher toxicity to normal cells)

Pharmacological Activity Comparisons

  • Anticonvulsant Activity : The 6-(4-fluorophenyl) analog (3c) demonstrated high selectivity against maximal electroshock (MES)-induced seizures (ED₅₀ = 49.1 mg/kg) but lacked activity in the pentylenetetrazole (PTZ) test . In contrast, 6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) showed dual MES/PTZ activity (ED₅₀ = 63.4 mg/kg, PI = 1.7) . The methyl group at position 6 in the target compound may modulate selectivity or potency, though direct data are unavailable.
  • Antimicrobial Activity : Halogenated analogs (e.g., 4-chlorophenyl derivatives) exhibit enhanced antimicrobial properties due to increased electronegativity and membrane permeability . The fluorine substituent in the target compound may similarly improve activity, but prescreening data are absent.
  • Anticancer Activity: A 4-fluorophenyl-substituted thiazolo-triazole with a trimethoxyphenyl group showed selective cytotoxicity against HCT116 colon cancer cells but increased toxicity to normal L-02 cells . This highlights the trade-off between efficacy and safety in fluorinated derivatives.

Key Findings and Limitations

Positional Isomerism Matters : The 5- vs. 6-substitution of the fluorophenyl group significantly impacts biological activity (e.g., 3c’s anticonvulsant activity vs. uncharacterized effects of the target compound) .

Halogen Effects : Chlorine and fluorine substituents enhance antimicrobial and anticancer properties, but fluorine’s smaller size may reduce steric hindrance in target binding .

Biological Activity

5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique thiazolo-triazole framework with significant implications in medicinal chemistry. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.

  • Molecular Formula : C13_{13}H10_{10}FN3_3S
  • Molecular Weight : Approximately 275.301 g/mol
  • LogP : 3.1079 (indicating moderate lipophilicity)
  • PSA : 75.5 Ų (polar surface area)

The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving bioavailability compared to other halogenated analogs .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that compounds with the 1,2,4-triazole moiety can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound's ability to modulate inflammatory responses positions it as a potential therapeutic agent in inflammatory diseases.
  • Antifungal Activity : The triazole derivatives are known for their antifungal properties. They interfere with fungal cytochrome P450 enzymes, leading to reduced ergosterol synthesis in fungal membranes . This mechanism is crucial for developing new antifungal agents amid rising resistance to existing treatments.
  • Antioxidant Effects : The compound has shown potential in reducing oxidative stress through the inhibition of reactive oxygen species (ROS) production . This property is beneficial in mitigating oxidative damage associated with various diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Compound Name Structural Features Unique Properties
5-(Phenyl)-6-methylthiazolo[3,2-B][1,2,4]triazoleLacks fluorineExhibits anti-inflammatory activity
5-(Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazoleContains bromineEnhanced reactivity due to bromine substituent
5-(Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazoleContains chlorinePotentially different enzyme interaction profiles

The fluorine substitution significantly alters the pharmacokinetic properties and enhances the compound's interaction with biological targets compared to its analogs lacking this modification.

Case Studies

Recent research has highlighted several case studies focusing on the biological effects of similar compounds:

  • Anti-inflammatory Mechanisms : A study demonstrated that derivatives of triazoles could inhibit COX-2 activity selectively while reducing pro-inflammatory factors like nitric oxide and prostaglandins . This finding supports the potential of this compound as an anti-inflammatory agent.
  • Antifungal Efficacy : Another investigation into triazole derivatives revealed broad-spectrum antifungal activity against resistant strains of fungi. The study emphasized the importance of structural modifications in enhancing efficacy and reducing toxicity .

Q & A

Q. What are the key synthetic routes for 5-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole?

Answer: The compound is synthesized via multi-step reactions involving:

  • Thiazole ring formation : Reaction of thioketones or thioamides with hydrazine derivatives under controlled pH (e.g., 8–9) and temperature (60–80°C) to avoid side reactions .
  • Triazole ring cyclization : Azide-alkyne Huisgen cycloaddition or hydrazone cyclization with electrophiles (e.g., phosphorus oxychloride) in refluxing ethanol or acetonitrile .
  • Functionalization : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous conditions .
    Critical parameters : Solvent choice (DMSO enhances solubility), reaction time (12–24 hours for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound confirmed?

Answer: Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and methyl groups (δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ~330 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between triazole N and hydroxyl groups) .

Advanced Research Questions

Q. How can researchers design biological activity studies for this compound?

Answer: Methodology :

  • Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or kinases based on structural analogs showing antifungal/anticancer activity .
  • In vitro assays :
    • Anticancer : NCI-60 cell line screening at 10 μM concentrations; measure IC50_{50} using MTT assays .
    • Antimicrobial : Broth microdilution against Candida albicans or Staphylococcus aureus (MIC ≤ 8 μg/mL indicates potency) .
  • SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity using molecular docking (AutoDock Vina) and ΔG binding energy calculations .

Q. How to address isomerism and regioselectivity challenges during synthesis?

Answer:

  • Regioselective control : Use directing groups (e.g., piperazine) to favor formation of the thiazolo[3,2-b]triazole core over alternative regioisomers .
  • Isomer separation :
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve Z/E isomers of aminomethylidene derivatives .
    • Crystallization : Ethanol/water recrystallization exploits solubility differences between isomers .
  • Spectroscopic differentiation : 19^19F NMR distinguishes fluorophenyl regioisomers (δ -110 to -115 ppm) .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Data validation :
    • Replicate docking results with multiple software (e.g., Schrödinger vs. MOE) to confirm binding poses .
    • Cross-validate enzyme inhibition assays (e.g., cytochrome P450 vs. lanosterol demethylase) to rule off-target effects .
  • Adjust computational models : Incorporate solvent effects (explicit water molecules) and ligand flexibility (induced-fit docking) to improve correlation with IC50_{50} values .

Critical Analysis of Contradictory Evidence

  • Unexpected reaction products (e.g., open-chain analogs instead of fused thiazolo-triazoles): Attributed to competing N,S-difunctionalization pathways under acidic conditions. Mitigate by replacing NBS with milder oxidants (e.g., iodine) .
  • Divergent bioactivity in analogs : Fluorophenyl derivatives show higher selectivity for fungal CYP51 vs. human enzymes compared to chlorophenyl analogs due to electronegativity differences .

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